molecular formula C9H11N5 B13211091 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13211091
M. Wt: 189.22 g/mol
InChI Key: NVPQNZUNOQAIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide under suitable conditions.

    Preparation of Alkyne: The alkyne precursor is prepared by standard alkyne synthesis methods.

    Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper(I) catalyst to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole: Lacks the methyl group at the 5-position.

    5-methyl-1-(pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-amine: Has the pyridinyl group at the 3-position instead of the 4-position.

Uniqueness

The presence of the methyl group at the 5-position and the pyridinyl group at the 4-position in 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine imparts unique chemical and biological properties to the compound. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

5-methyl-1-(pyridin-4-ylmethyl)triazol-4-amine

InChI

InChI=1S/C9H11N5/c1-7-9(10)12-13-14(7)6-8-2-4-11-5-3-8/h2-5H,6,10H2,1H3

InChI Key

NVPQNZUNOQAIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.